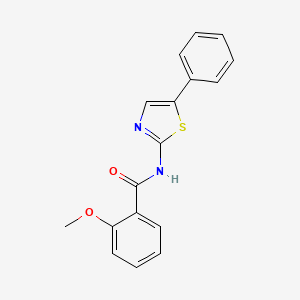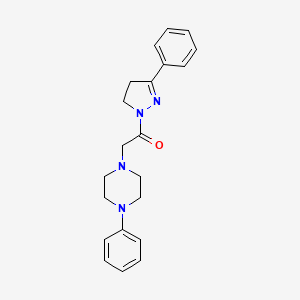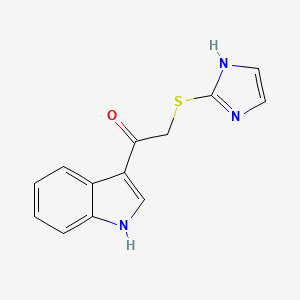
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPM is a small molecule that belongs to the class of pyrazole-piperidine derivatives, and it has been shown to have a variety of biological effects.
Wirkmechanismus
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and protein degradation. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to reduce inflammation and oxidative stress in animal models. In addition, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its relatively simple synthesis method. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. One area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone for cancer treatment. Another area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a treatment for neurodegenerative diseases. Further studies are needed to determine the long-term effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone on cognitive function and neuroprotection. Finally, further studies are needed to determine the safety and efficacy of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in human clinical trials.
Synthesemethoden
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with piperidine and thionyl chloride. The resulting product is then treated with 4-methoxybenzyl chloride to obtain (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is a relatively simple process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to reduce inflammation in animal models. In neurodegenerative disease research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12-9-11(14-15(12)3)13(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBZVLYTPGJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)




![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
